

A Researcher's Guide to Commercial Methyl Jasmonate Preparations

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Compound of Interest

Compound Name: Methyl 2-(3-oxo-2-(pent-2-en-1-yl)cyclopentyl)acetate

Cat. No.: B010596

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For researchers and professionals in drug development and plant sciences, selecting a high-quality Methyl Jasmonate (MeJA) preparation is critical for the reliability and reproducibility of experimental results. This guide provides a comparative analysis of commercially available MeJA products, supported by a compilation of their reported specifications and a standardized protocol for their empirical evaluation.

Comparative Analysis of Commercial Methyl Jasmonate Preparations

The selection of a suitable MeJA preparation hinges on factors such as purity, stability, and the availability of quality control documentation. Below is a summary of information gathered from major suppliers in the life sciences sector. Researchers are encouraged to consult the most recent Certificate of Analysis (CoA) from the supplier for lot-specific data.

Supplier	Product Number	Purity Specification	Storage	Solubility	Notes
Sigma-Aldrich	392707	≥95% [1]	Room temperature	Soluble in ethanol, DMSO, and dimethyl formamide. [2] Water solubility is 340 mg/L at 25°C. [1]	Supplied as a liquid, contains synthetic α-tocopherol as a stabilizer. The lot-specific purity is reported on the Certificate of Analysis.
Cayman Chemical	9000059	≥95% (mixture of isomers) [2] [3]	-20°C [2]	Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide. [2] Solubility in PBS (pH 7.2) is approximately 3 mg/ml. [2]	Supplied as a neat oil, also stabilized with synthetic α-tocopherol. [2] Stability is reported as ≥4 years. [2]
PhytoTech Labs	J389	Plant Tissue Culture Tested	2 to 6°C [4]	Miscible with Ethanol [4]	Marketed for plant defense and immunity applications. [4] [5]
AbMole BioScience	M9435	>99.0%	2-8°C, protected from light [6]	Soluble in DMSO (60 mg/mL) [6]	Recommended to use stock solutions

within one
month.[6]

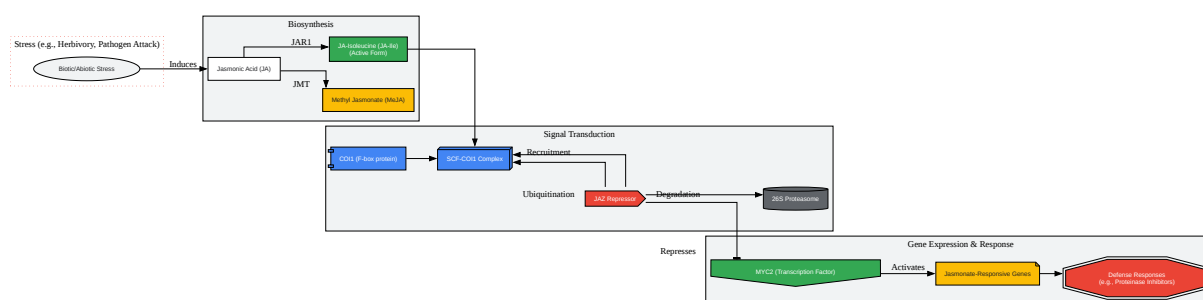
General
purpose
reagent for
plant
research.[7]
[8]

FUJIFILM Wako	135-14411 / 133-14412	Not specified	Not specified	Not specified
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RayBiotech	(±)-Methyl Jasmonate	98%	-20°C[9]	Not specified	Supplied as a powder.[9]
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Key Signaling Pathway of Methyl Jasmonate

Methyl Jasmonate is a crucial signaling molecule in plants, primarily involved in defense responses against herbivores and necrotrophic pathogens. The signaling cascade is initiated by the conversion of Jasmonic Acid (JA) to its biologically active form, Jasmonoyl-isoleucine (JA-Ile). JA-Ile then binds to the F-box protein COI1, which is part of the Skp/Cullin/F-box (SCF) E3 ubiquitin ligase complex. This binding event leads to the ubiquitination and subsequent degradation of Jasmonate ZIM-domain (JAZ) repressor proteins. The degradation of JAZ proteins releases transcription factors, such as MYC2, which then activate the expression of jasmonate-responsive genes, leading to various physiological and defense responses.



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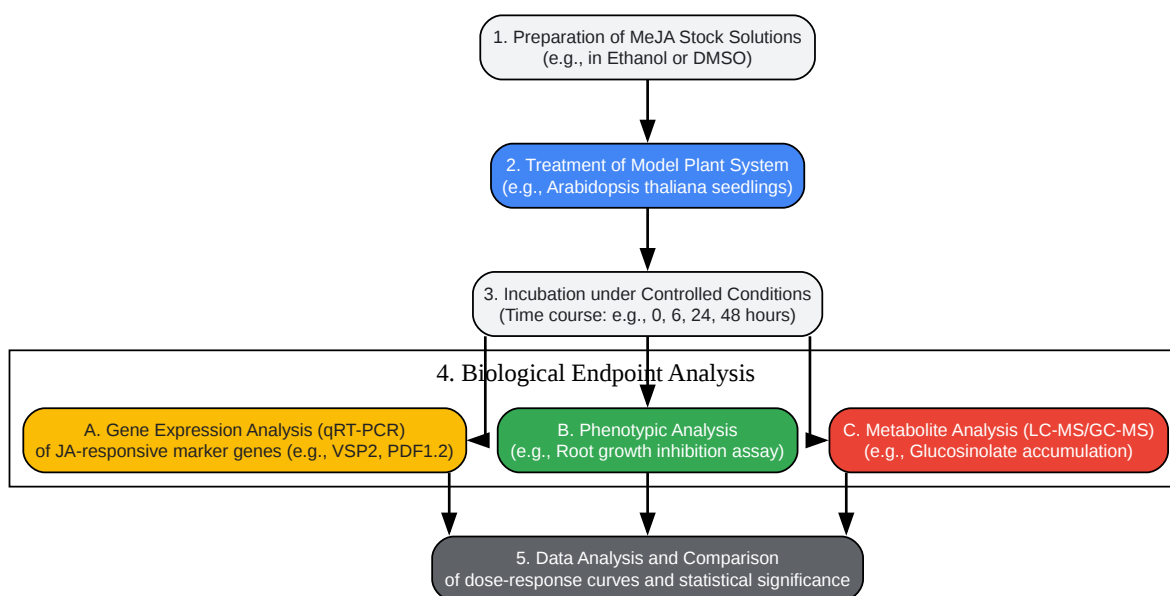
Caption: Methyl Jasmonate signaling pathway in plant defense.

Experimental Protocols for Comparative Evaluation

To objectively compare the performance of different commercial MeJA preparations, a standardized experimental workflow is essential. The following protocols outline key experiments for assessing the biological activity of MeJA.

General Experimental Workflow

A systematic approach to comparing MeJA preparations should involve preparing stock solutions, treating a model plant system, and then assessing various biological endpoints.



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Caption: Generalized workflow for comparing MeJA preparations.

Detailed Methodologies

1. Root Growth Inhibition Assay in Arabidopsis thaliana

- Objective: To assess the dose-dependent inhibitory effect of MeJA on primary root growth.
- Materials:
 - Arabidopsis thaliana seeds (e.g., Col-0 ecotype).

- Murashige and Skoog (MS) medium supplemented with 1% sucrose and 0.8% agar.
- Sterile petri dishes.
- Commercial MeJA preparations to be tested.
- Ethanol or DMSO for stock solution preparation.
- Protocol:
 - Prepare sterile MS agar plates containing a range of MeJA concentrations (e.g., 0, 1, 5, 10, 25, 50 μ M) for each commercial preparation. Ensure the final solvent concentration is consistent across all plates, including the control (0 μ M MeJA).
 - Sterilize and stratify Arabidopsis seeds in the dark at 4°C for 2-3 days.
 - Sow the seeds on the prepared MS plates.
 - Orient the plates vertically in a growth chamber with a long-day photoperiod (16h light/8h dark) at 22°C.
 - After a set period (e.g., 7-10 days), photograph the plates and measure the primary root length of the seedlings using image analysis software (e.g., ImageJ).
 - Plot the root length as a function of MeJA concentration for each preparation and compare the dose-response curves.

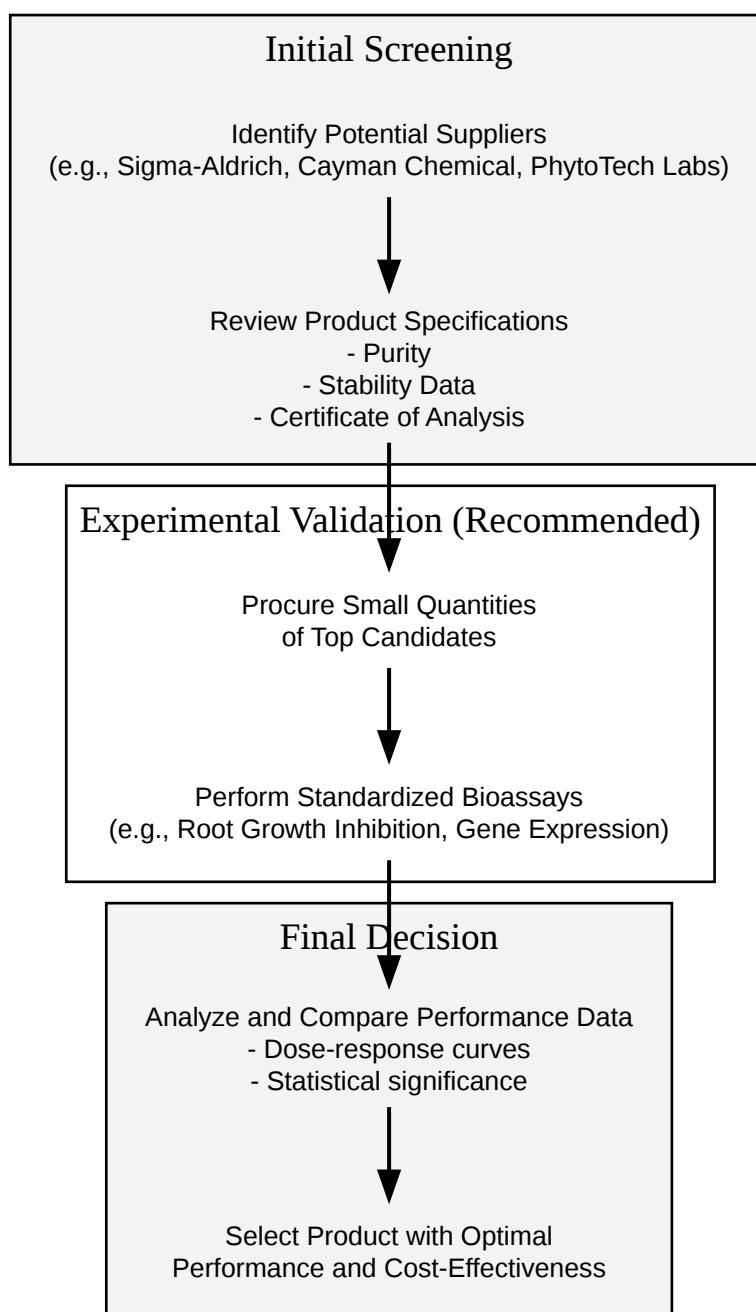
2. Quantitative Real-Time PCR (qRT-PCR) for Marker Gene Expression

- Objective: To quantify the induction of known MeJA-responsive genes.
- Materials:
 - Arabidopsis thaliana seedlings (e.g., 10-14 days old, grown in liquid or on solid MS medium).
 - Commercial MeJA preparations.
 - Liquid MS medium.

- RNA extraction kit.
- cDNA synthesis kit.
- qPCR master mix and primers for target genes (e.g., VSP2, PDF1.2) and a reference gene (e.g., ACTIN2).
- Protocol:
 - Treat seedlings with a specific concentration of MeJA (e.g., 50 μ M) from each commercial source for a defined time course (e.g., 0, 6, 24 hours). Include a solvent-only control.
 - Harvest the seedlings at each time point, flash-freeze in liquid nitrogen, and store at -80°C.
 - Extract total RNA from the samples.
 - Synthesize cDNA from the extracted RNA.
 - Perform qRT-PCR to determine the relative expression levels of the marker genes.
 - Analyze the fold-change in gene expression relative to the control and compare the induction kinetics and magnitude between the different MeJA preparations.

Logical Framework for Product Selection

The choice of a MeJA preparation should be a systematic process based on both the manufacturer's specifications and, ideally, in-house validation.



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Caption: Decision-making framework for selecting a MeJA preparation.

By following this guide, researchers can make an informed decision on the most suitable commercial Methyl Jasmonate preparation for their specific research needs, thereby enhancing the quality and impact of their scientific investigations.

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